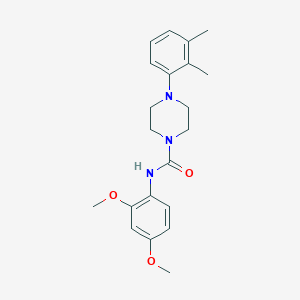
1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide, also known as BDP-20, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been found to exhibit promising results in various biological studies.
Wirkmechanismus
1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide exerts its neuroprotective effects by modulating various signaling pathways in the brain. The compound has been found to activate the Nrf2/ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses in the brain. 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects
1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide has been found to exhibit a range of biochemical and physiological effects in animal models. The compound has been shown to reduce oxidative stress and inflammation in the brain, which are key factors in the development of neurological disorders. Additionally, 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide has been found to improve cognitive function and memory retention, suggesting its potential as a therapeutic agent for the treatment of cognitive impairments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide in lab experiments is its high purity and yield, which makes it suitable for further biological studies. Additionally, the compound has been found to exhibit promising results in various animal models, indicating its potential as a therapeutic agent. However, one of the limitations of using 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide in lab experiments is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide. One potential area of investigation is the compound's potential as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide and its effects on various signaling pathways in the brain. Finally, the development of more cost-effective synthesis methods for 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide could make it more accessible for research purposes.
Synthesemethoden
The synthesis of 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide involves a multistep process that begins with the reaction of 2,4-dimethoxybenzaldehyde with butylamine to form 2,4-dimethoxy-N-butylaniline. This intermediate is then reacted with piperidine-3-carboxylic acid to yield the final product, 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide. The synthesis of 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide has been optimized to produce high yields and purity, making it suitable for further biological studies.
Wissenschaftliche Forschungsanwendungen
1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. Additionally, 1-(butylsulfonyl)-N-(2,4-dimethoxyphenyl)-3-piperidinecarboxamide has been shown to improve cognitive function and memory retention in animal models.
Eigenschaften
IUPAC Name |
1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-4-5-11-26(22,23)20-10-6-7-14(13-20)18(21)19-16-9-8-15(24-2)12-17(16)25-3/h8-9,12,14H,4-7,10-11,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIREABNBQFZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butylsulfonyl-N-(2,4-dimethoxyphenyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-tert-butylphenoxy)methyl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B5492660.png)
![1-acetyl-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5492671.png)
![ethyl 1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5492672.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl][2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5492681.png)
![1-[(2-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5492713.png)

![ethyl [4-(1-naphthylmethyl)-1-piperazinyl]acetate](/img/structure/B5492725.png)
![N-(2-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-2-methylpropanamide](/img/structure/B5492735.png)
![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine](/img/structure/B5492745.png)
![2-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5492753.png)
![N-(4-methylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5492757.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5492759.png)

